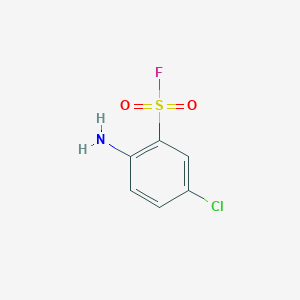
3-(3,4-Dihydro-2H-1-benzopyran-6-yl)-2-hydroxypropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dihydro-2H-1-benzopyran-6-yl)-2-hydroxypropanoic acid is a chemical compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in various natural products
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dihydro-2H-1-benzopyran-6-yl)-2-hydroxypropanoic acid typically involves the reaction of 3,4-dihydro-2H-1-benzopyran with appropriate reagents to introduce the hydroxypropanoic acid moiety. One common method involves the use of boronic acids and palladium-catalyzed coupling reactions . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(3,4-Dihydro-2H-1-benzopyran-6-yl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzopyran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
3-(3,4-Dihydro-2H-1-benzopyran-6-yl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(3,4-Dihydro-2H-1-benzopyran-6-yl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
類似化合物との比較
Similar Compounds
3,4-Dihydro-2H-1-benzopyran: A precursor to the compound of interest.
6-Hydroxy-3,4-dihydro-2H-1-benzopyran: A structurally similar compound with different functional groups.
Uniqueness
3-(3,4-Dihydro-2H-1-benzopyran-6-yl)-2-hydroxypropanoic acid is unique due to its specific combination of the benzopyran ring and hydroxypropanoic acid moiety
特性
分子式 |
C12H14O4 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC名 |
3-(3,4-dihydro-2H-chromen-6-yl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C12H14O4/c13-10(12(14)15)7-8-3-4-11-9(6-8)2-1-5-16-11/h3-4,6,10,13H,1-2,5,7H2,(H,14,15) |
InChIキー |
ZXYMPBQOTRFQKT-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CC(=C2)CC(C(=O)O)O)OC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


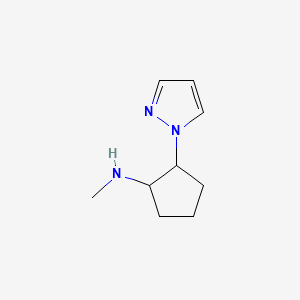
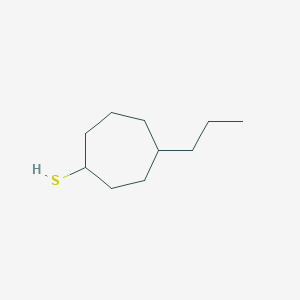
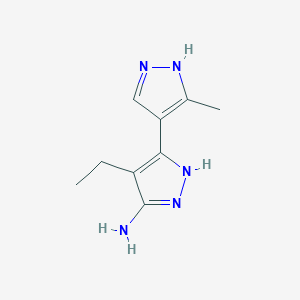
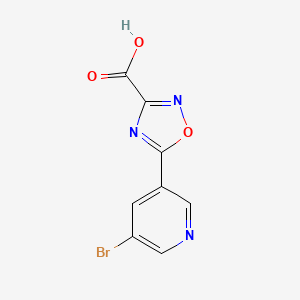
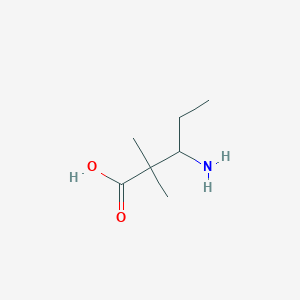
![4-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene](/img/structure/B15275070.png)
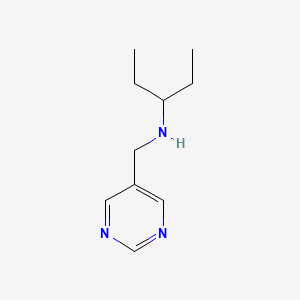
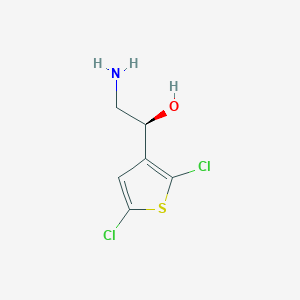
![2-[(Pent-3-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B15275100.png)

